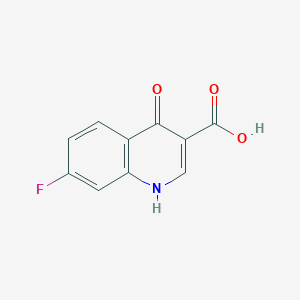

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid

描述

属性

IUPAC Name |

7-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIYSXZSVUTDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80316813 | |

| Record name | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63463-20-7 | |

| Record name | 63463-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80316813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

7-Fluoro-4-hydroxyquinoline-3-carboxylic acid (FQCA) is a fluorinated derivative of quinoline, a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of FQCA, focusing on its antimicrobial, antiviral, and potential therapeutic effects, alongside relevant research findings and data.

- Molecular Formula : C10H6FNO3

- Molecular Weight : 207.16 g/mol

- CAS Number : 63463-20-7

Antimicrobial Activity

FQCA has been investigated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of bacterial enzymes, disrupting essential biological processes.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

Antiviral Activity

Research has also explored the antiviral potential of FQCA. It has shown efficacy against certain viral strains, suggesting that it may inhibit viral replication through similar mechanisms as its antibacterial activity.

Antioxidant Properties

FQCA has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor.

The biological activity of FQCA can be attributed to its ability to bind to specific molecular targets within microbial cells. The compound interacts with bacterial enzymes, preventing substrate access and inhibiting catalysis, which is essential for bacterial survival.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of FQCA against various pathogens. The results indicated that FQCA exhibited a dose-dependent response in inhibiting bacterial growth, with higher concentrations leading to more significant inhibition. The study concluded that FQCA could be a promising candidate for developing new antimicrobial agents.

Another study focused on the correlation between the physicochemical properties of FQCA and its biological activity. The analysis revealed that certain substituents significantly influence the compound's potency against microbial targets. This finding underscores the importance of chemical modifications in enhancing biological activity.

科学研究应用

Antimicrobial Activity

FQCA has been extensively studied for its antimicrobial properties against various bacterial strains. It exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, primarily by inhibiting bacterial enzymes essential for survival.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

In a study evaluating the antimicrobial efficacy of FQCA, researchers found that it exhibited a dose-dependent response in inhibiting bacterial growth. Higher concentrations led to more significant inhibition, indicating its potential as a candidate for developing new antimicrobial agents.

Antiviral Activity

Research has also highlighted the antiviral potential of FQCA. It has shown efficacy against certain viral strains, suggesting that it may inhibit viral replication through mechanisms similar to its antibacterial activity. The exact pathways remain under investigation, but preliminary results indicate promising antiviral properties.

Antioxidant Properties

FQCA has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in chronic diseases where oxidative damage plays a significant role. The antioxidant capacity of FQCA can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study conducted by Kumar et al. evaluated the antimicrobial efficacy of various quinolone derivatives, including FQCA. The results indicated that FQCA showed potent activity against multiple pathogens, validating its potential as a therapeutic agent in treating bacterial infections . -

Molecular Docking Studies :

Molecular docking studies have been performed to understand the interaction of FQCA with bacterial enzymes. These studies reveal that FQCA binds effectively to target sites within microbial cells, preventing substrate access and inhibiting catalysis, which is essential for bacterial survival . -

Antiviral Research :

Another significant study explored the antiviral effects of FQCA against specific viral strains. The findings suggest that FQCA may inhibit viral replication, although further research is needed to elucidate the underlying mechanisms.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The biological activity and physicochemical properties of 7-fluoro-4-hydroxyquinoline-3-carboxylic acid are influenced by its substitution pattern. Below is a comparison with structurally related compounds:

Key Findings from Comparative Studies

Substituent Position and Antimicrobial Activity: The presence of a piperazinyl group at position 7 (as in norfloxacin derivatives) significantly enhances antibacterial potency against both Gram-positive and Gram-negative bacteria . In contrast, this compound lacks this substituent, which may limit its spectrum compared to clinical fluoroquinolones. Chlorine at position 7 (e.g., 7-chloro-8-fluoro analog) improves lipophilicity and resistance profiles but may increase toxicity risks .

Impact of Fluorine and Methoxy Groups :

- The 6-methoxy substituent in ’s compound improves aqueous solubility, making it more suitable for oral formulations compared to the target compound .

- Fluorine at position 6 or 8 (e.g., NSC 368390) correlates with antitumor efficacy, suggesting that fluorine positioning dictates target selectivity (antimicrobial vs. anticancer) .

Role of Aromatic and Alkyl Substituents :

- Biphenyl or fluorophenyl groups (e.g., NSC 368390, ) enhance binding to DNA gyrase or topoisomerase IV in bacterial and cancer cells but reduce metabolic stability .

- Ethyl or cyclopropyl groups at position 1 (e.g., ciprofloxacin analogs) prolong half-life by resisting hepatic metabolism, a feature absent in the target compound .

Table: Pharmacokinetic and Bioactivity Comparison

准备方法

Gould-Jacobs Reaction-Based Synthesis

The most reported and reliable method for preparing 7-fluoro-4-hydroxyquinoline-3-carboxylic acid involves the Gould-Jacobs reaction, a classical approach for synthesizing 4-hydroxyquinoline derivatives.

- Starting Materials: Substituted anilines or benzoyl halides bearing fluorine substituents at the 7-position.

- Formation of Acylmalonic Esters: Diethyl malonate is acylated with the appropriate fluorinated benzoyl halide in the presence of magnesium ethylate, yielding acylmalonic ester intermediates.

- Cyclization: Heating the acylmalonate intermediates induces cyclization to form the quinoline ring system with a hydroxy group at position 4.

- Hydrolysis and Decarboxylation: The ester group at position 3 is hydrolyzed to the carboxylic acid, followed by decarboxylation if necessary to yield the target compound.

- The synthesis of this compound (compound 8b) was reported with a yield of approximately 65%, isolated as a crystalline white solid with a melting point of 44 °C.

- The reaction conditions typically involve refluxing in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide, with temperature ranges between 80-180 °C to facilitate cyclization.

- The Gould-Jacobs reaction provides a versatile platform for introducing various substituents at the 7-position, including fluorine, which is crucial for biological activity.

Multi-Step Functional Group Transformations

Alternative or complementary methods involve protecting group strategies and selective oxidation steps to achieve the desired substitution pattern.

- Hydroxyl Protection: The 4-hydroxy group is sometimes protected as a methoxymethyl (MOM) ether to prevent side reactions during subsequent steps.

- 1,2-Addition and Oxidation: Methyllithium can be added to the quinoline ring, followed by oxidation to introduce the carboxylic acid functionality at position 3.

- Deprotection and Final Oxidation: Removal of the protecting group and further oxidation steps yield the final this compound.

These steps allow for better control over regioselectivity and functional group compatibility, especially when synthesizing derivatives for medicinal chemistry purposes.

Hydrolysis of Ethyl Esters and Decarboxylation

A common preparative route involves the synthesis of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate followed by hydrolysis and decarboxylation.

- The ethyl ester is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Controlled decarboxylation of the acid can be performed by refluxing in diphenyl ether or similar high-boiling solvents.

- This method also serves as a precursor step for synthesizing 7-fluoro-4-hydroxyquinoline by decarboxylation of the acid.

Patent-Reported Industrial Preparation Process

A patented process outlines an industrially scalable method for preparing 4-hydroxyquinoline-3-carboxylic acids, including the 7-fluoro derivative.

- Acylation: Diethyl malonate is acylated with 2,4-dichloro-5-fluoro-3-methylbenzoyl chloride in the presence of magnesium shavings and ethanol/toluene solvent system.

- Cyclization: The intermediate is cyclized by refluxing with p-toluenesulfonic acid in water under reflux for several hours.

- Isolation: The product is extracted, dried, and concentrated to yield the crude this compound.

- Further Processing: Additional steps include boiling with ethyl orthoformate and acetic anhydride to purify and convert intermediates.

This method emphasizes the use of environmentally benign solvents and reagents suitable for large-scale production.

Summary Table of Preparation Methods

Additional Research Insights

- The presence of fluorine at the 7-position significantly influences the biological activity of the quinoline derivatives, making the fluorinated acid an important synthetic target.

- Studies have shown that the this compound can be converted into other pharmacologically relevant compounds by palladium-catalyzed amination and other transition metal-catalyzed reactions.

- Antioxidant and prooxidant properties of 7-fluoro-4-hydroxyquinoline derivatives depend on the presence of the carboxylic acid group and its position relative to the hydroxy group.

常见问题

Basic Research Questions

Q. What synthetic routes are most effective for preparing 7-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s derivatives, such as ethyl esters, are synthesized via cyclocondensation of halogenated benzoic acids (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) with acrylate derivatives. Optimization involves adjusting solvents (e.g., DMF), temperature (80–100°C), and stoichiometric ratios of reagents like cyclopropylamine. Regioselectivity in ethylation reactions is influenced by reaction time and base selection (e.g., K₂CO₃ vs. NaH) .

- Example Data : Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate synthesis achieves >90% yield under reflux in ethanol with triethylamine as a base .

Q. Which spectroscopic techniques are critical for characterizing structural features of this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.2–8.5 ppm) and confirms substituent positions .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, OH stretch at ~3200 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 305.3 for C₁₅H₁₆FN₃O₃) and fragmentation patterns .

Q. How does pH influence the stability of this compound during storage?

- Methodological Answer : Stability testing in buffered solutions (pH 4–9) reveals degradation via hydrolysis or decarboxylation. Neutral to slightly acidic conditions (pH 6–7) minimize decomposition. Use airtight containers with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. What strategies mitigate decarboxylation and other side reactions during derivatization of this compound?

- Methodological Answer :

- Low-Temperature Reactions : Conduct esterification below 50°C to suppress decarboxylation .

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield the carboxylate during functionalization .

- Catalytic Optimization : Employ Pd/C or Cu(I) catalysts for regioselective coupling (e.g., Sharpless click chemistry with azides) .

Q. How do structural modifications at the 1- and 7-positions affect antibacterial activity in fluoroquinolone analogs?

- Methodological Answer :

- 1-Position Substitution : Cyclopropyl groups enhance DNA gyrase binding by increasing hydrophobicity (MIC reduction from 8 µg/mL to 0.5 µg/mL against E. coli) .

- 7-Position Modification : Piperazinyl or pyrrolidinyl groups improve solubility and Gram-negative coverage. Nitroso-piperazine derivatives show enhanced potency (IC₅₀: 0.2 µM vs. S. aureus) .

- SAR Table :

| Substituent (Position) | Activity (MIC, µg/mL) | Target Pathogen |

|---|---|---|

| Cyclopropyl (1) | 0.5 | E. coli |

| Piperazinyl (7) | 1.2 | S. aureus |

| Methyl (8) | 4.0 | P. aeruginosa |

Q. How can impurities and by-products from this compound synthesis be identified and controlled?

- Methodological Answer :

- HPLC-MS Profiling : Detects decarboxylated by-products (e.g., m/z 261.0 for ethyl 7-chloro-6-fluoro-1-methyl-4-oxo derivatives) .

- Crystallography : Single-crystal X-ray analysis resolves stereochemical impurities (e.g., R vs. S configurations) .

- Process Controls : Limit reaction time to 4–6 hours to minimize triazolo-quinoline impurities from cycloaddition side reactions .

Methodological Recommendations

- Synthetic Protocols : Prioritize anhydrous conditions for esterification to avoid hydrolysis .

- Biological Assays : Use broth microdilution (CLSI guidelines) for MIC determination against ATCC reference strains .

- Computational Modeling : Apply DFT calculations to predict electronic effects of fluorine substitution on antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。